![molecular formula C11H6ClF3N6 B1530417 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine CAS No. 1354448-73-9](/img/structure/B1530417.png)
9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine
Overview
Description
“9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine” is a compound with the CAS Number: 1354448-73-9. It has a molecular weight of 314.66 . This compound is a solid in its physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “this compound”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis methods for introducing TFMP groups within other molecules are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C11H6ClF3N6 . The InChI Code for this compound is 1S/C11H6ClF3N6/c12-6-1-5 (11 (13,14)15)2-17-9 (6)21-4-20-7-8 (16)18-3-19-10 (7)21/h1-4H, (H2,16,18,19) .
Physical And Chemical Properties Analysis
The compound “this compound” is a solid . Its unique physicochemical properties are thought to be due to the combination of the fluorine atom and the pyridine moiety .
Scientific Research Applications
Synthetic Methods and Mechanisms
Research has shown innovative approaches in the synthesis of purine derivatives, including 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine. For instance, the use of phosphorus pentoxide in organic synthesis has facilitated the preparation of 9-aryl-9H-purin-6-amines through heating specific pyrimidinones in mixtures with phosphorus pentoxide and sterically hindered arylamines. This method highlights a mechanism where nonsterically hindered arylamines lead to the formation of 6-arylaminopurines, showcasing the versatility in synthesizing purine derivatives under varied conditions (El-bayouki, Nielsen, & Pedersen, 1985).
Process Development
Significant advancements have been made in process development for the manufacturing of purine derivatives at a large scale. A notable study outlines a two-step pharmaceutical process for preparing 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine methanesulfonic acid salt from commercially available materials. This process emphasizes the importance of optimizing reaction conditions and purification steps to achieve high yields and purity, which is critical for pharmaceutical applications (Shi et al., 2015).
Molecular Design and Drug Discovery
Another area of research involves the design and synthesis of purine derivatives as potential therapeutic agents. A study on the structure-based design of N-(2,6-difluorophenyl)-3-(9H-purin-6-yl)pyridine-2-amine derivatives as selective pan-RAF kinase inhibitors demonstrates the compound's potent inhibitory activities against protein kinase enzymes. This suggests the potential of such compounds in targeted cancer therapies, underlining the critical role of molecular design in drug discovery (Hong et al., 2016).
Safety and Hazards
The safety information for “9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Future Directions
The future directions for “9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine” and similar compounds are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N6/c12-6-1-5(11(13,14)15)2-17-9(6)21-4-20-7-8(16)18-3-19-10(7)21/h1-4H,(H2,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFUZPCTPXMLFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=NC3=C(N=CN=C32)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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